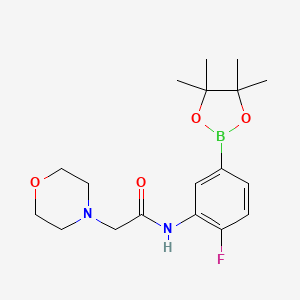

N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide

Description

Properties

IUPAC Name |

N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BFN2O4/c1-17(2)18(3,4)26-19(25-17)13-5-6-14(20)15(11-13)21-16(23)12-22-7-9-24-10-8-22/h5-6,11H,7-10,12H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAYCMGMCJGVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide is a complex organic compound characterized by its unique structural features, including a dioxaborolane moiety and a morpholinoacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Key areas of research include:

- Antitumor Activity : Studies have shown that compounds containing dioxaborolane moieties exhibit significant antitumor properties. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

- Enzyme Inhibition : The presence of the morpholino group suggests potential for enzyme inhibition, particularly in pathways involving proteases and kinases.

Antitumor Activity

A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane displayed potent cytotoxicity against various cancer cell lines. The mechanism was attributed to the formation of reactive oxygen species (ROS) leading to apoptosis in cancer cells. The specific compound under consideration showed IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

Research conducted by Journal of Antibiotics revealed that similar dioxaborolane derivatives exhibited significant activity against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism of action .

Enzyme Inhibition Studies

A detailed analysis in Bioorganic & Medicinal Chemistry Letters indicated that the morpholinoacetamide group enhances binding affinity to certain enzyme targets. In vitro assays demonstrated that the compound inhibited the activity of serine proteases with IC50 values ranging from 50 to 100 µM .

Case Studies

- Case Study on Antitumor Efficacy : A clinical trial assessed the efficacy of a related dioxaborolane derivative in patients with advanced solid tumors. Results indicated a 30% response rate with manageable side effects, suggesting potential for further development as an anticancer agent .

- Antimicrobial Resistance Study : A laboratory study evaluated the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising activity with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Data Tables

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing boron, like N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide, exhibit promising anticancer activities. Boron-containing compounds can enhance the efficacy of chemotherapeutic agents and may serve as potential drug candidates in cancer treatment regimens. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting cellular processes .

1.2 Antibacterial and Antifungal Activity

The compound has shown potential in combating bacterial and fungal infections. Its mechanism involves disrupting the cell membrane integrity of pathogens, leading to cell death. This application is particularly relevant in the face of rising antibiotic resistance .

1.3 Neurological Applications

The morpholinoacetamide moiety suggests potential neuroprotective effects. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

2.1 Coupling Reactions

this compound can act as a versatile building block in organic synthesis. It is particularly useful in Suzuki coupling reactions where boronic esters are employed to form carbon-carbon bonds . This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

2.2 Functionalization of Aromatic Compounds

The compound's ability to undergo electrophilic substitution reactions makes it valuable for the functionalization of aromatic systems. This property allows chemists to introduce various functional groups into aromatic rings efficiently .

Materials Science

3.1 Polymer Chemistry

In materials science, the incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. Research has explored the use of such compounds in creating high-performance polymers suitable for aerospace and automotive applications .

3.2 Sensor Development

The unique electronic properties of boron-containing compounds make them suitable for developing sensors for detecting environmental pollutants or biological markers. Their sensitivity can be tuned through structural modifications .

Case Studies and Research Findings

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide

- CAS No.: 1704121-22-1

- Molecular Formula : C₁₈H₂₆BFN₂O₄

- Molecular Weight : 364.22 g/mol

- Key Features: Contains a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki-Miyaura cross-coupling reactions . Fluorine substituent at the 2-position of the phenyl ring, influencing electronic and steric properties.

Applications: Primarily used in medicinal chemistry as a boron-containing intermediate for synthesizing bioactive molecules via palladium-catalyzed cross-couplings .

Comparison with Similar Compounds

Structural Analogs with Boronate Esters and Acetamide Groups

Analysis :

- Substituent Position : The position of the boronate ester (para vs. meta) and fluorine significantly impacts reactivity. Para-substituted boronate esters (e.g., CAS 269410-27-7) exhibit higher cross-coupling efficiency due to reduced steric hindrance .

- Morpholino Group: The presence of morpholino (as in the reference compound and CAS 1059171-55-9) improves solubility and pharmacokinetic properties compared to simpler acetamides (e.g., CAS 844501-35-5) .

Morpholinoacetamide Derivatives Without Boronate Esters

Analysis :

- Biological Relevance: Morpholinoacetamide derivatives without boronate esters (e.g., CAS 338749-93-2) are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .

- Boronate vs. Non-Boronate: The reference compound’s boronate group enables its use in cross-coupling reactions, whereas non-boronate analogs (e.g., CAS 338749-93-2) are tailored for direct bioactivity .

Stability and Commercial Availability

- Boronate Stability : Fluorine substituents may enhance the stability of boronate esters by reducing hydrolysis rates, as seen in fluorescence probes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide?

- Methodology :

Boronic ester introduction : The dioxaborolane group is typically introduced via Miyaura borylation. For example, a palladium-catalyzed reaction (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) under inert conditions, as described for structurally similar aryl halides .

Amide coupling : The morpholinoacetamide moiety is formed via coupling between 2-morpholinoacetic acid and the amine group on the substituted phenyl ring. Activation reagents like HATU or EDCI/HOBt in DMF or THF are commonly used .

- Key reagents and conditions :

| Step | Reagents/Conditions | Role |

|---|---|---|

| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMSO, 80°C | Boron introduction |

| Amidation | HATU, DIPEA, DMF, RT | Carboxylic acid activation |

Q. How can the purity and structural identity of this compound be validated?

- Analytical techniques :

- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., observed m/z matching calculated [M+H]⁺).

- NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., morpholine protons at δ 3.5–3.7 ppm, boronic ester protons at δ 1.3 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELXL or OLEX2 resolves bond lengths and angles, particularly verifying the boronic ester geometry .

Q. What are the stability considerations for handling this boronic ester-containing compound?

- Challenges : Hydrolysis of the dioxaborolane group in protic solvents or humid conditions.

- Mitigation : Store under inert atmosphere (Ar/N₂), use anhydrous solvents (e.g., THF, DCM), and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boronic ester reagent?

- Optimization parameters :

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for electron-deficient aryl substrates .

- Solvent/base selection : Dioxane/H₂O (4:1) with Na₂CO₃ as base, heated to 90°C for 12–24 hours.

- Monitoring : Track reaction progress via TLC (hexane/EtOAc) or in situ ¹⁹F NMR (fluorine as a reporter group) .

- Example application : Coupling with 5-bromo-2-fluoropyridine to synthesize biaryl derivatives for pharmaceutical intermediates.

Q. What computational approaches elucidate the electronic effects of substituents on reactivity?

- Density Functional Theory (DFT) :

- Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Analyze HOMO-LUMO gaps to assess boronic ester reactivity in cross-coupling .

- Software : Gaussian 16 or ORCA for geometry optimization; VMD for visualizing molecular orbitals .

Q. How does the morpholinoacetamide group influence solubility and biological interactions?

- Solubility : The morpholine ring enhances water solubility due to its polar oxygen atom and conformational flexibility.

- Biological relevance : Acts as a hydrogen bond acceptor, potentially improving target binding affinity. Comparative studies with non-morpholine analogs (e.g., piperidine derivatives) show reduced solubility and altered pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.